4-Fluoro-3-(hexyloxy)benzaldehyde
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Overview
Description
4-Fluoro-3-(hexyloxy)benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a benzene ring substituted with a fluorine atom at the fourth position and a hexyloxy group at the third position, along with an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-(hexyloxy)benzaldehyde can be achieved through a multi-step process. One common method involves the following steps:
Starting Material: The synthesis begins with 4-fluorophenol.
Alkylation: 4-fluorophenol is alkylated with hexyl bromide in the presence of a base such as potassium carbonate to form 4-fluoro-3-(hexyloxy)phenol.
Formylation: The resulting 4-fluoro-3-(hexyloxy)phenol is then subjected to a formylation reaction using a reagent like dichloromethyl methyl ether (Cl2CHOMe) and a Lewis acid catalyst such as titanium tetrachloride (TiCl4) to introduce the aldehyde group, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-(hexyloxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products
Oxidation: 4-Fluoro-3-(hexyloxy)benzoic acid.
Reduction: 4-Fluoro-3-(hexyloxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-3-(hexyloxy)benzaldehyde has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-(hexyloxy)benzaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The fluorine atom can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzaldehyde: Lacks the hexyloxy group, making it less hydrophobic and potentially less reactive in certain contexts.
3-Hydroxy-4-fluorobenzaldehyde: Contains a hydroxyl group instead of a hexyloxy group, which can significantly alter its chemical properties and reactivity.
4-Fluoro-3-methoxybenzaldehyde: Features a methoxy group instead of a hexyloxy group, affecting its solubility and interactions with other molecules.
Uniqueness
4-Fluoro-3-(hexyloxy)benzaldehyde is unique due to the presence of both a fluorine atom and a hexyloxy group on the benzene ring. This combination of substituents imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-fluoro-3-hexoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FO2/c1-2-3-4-5-8-16-13-9-11(10-15)6-7-12(13)14/h6-7,9-10H,2-5,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJEFTSOSEPWOKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=C(C=CC(=C1)C=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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